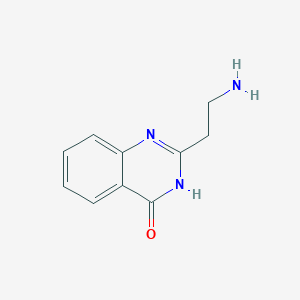

2-(2-aminoethyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-aminoethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQKHVKJNPNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649361 | |

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437998-07-7 | |

| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to 2-(2-aminoethyl)quinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The quinazolinone core is a privileged structure found in numerous biologically active compounds. This document outlines a reliable and efficient two-step synthetic pathway, commencing with the preparation of a key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, followed by nucleophilic substitution to introduce an azidoethyl group, and culminating in the reduction of the azide to the target primary amine. This guide is intended for researchers and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for the synthesis of this and related quinazolinone derivatives.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities.[1] The quinazolinone ring system is a core structural motif in over 150 naturally occurring alkaloids and a multitude of synthetic molecules.[1] These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][2] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological profile and making it a cornerstone in the development of novel therapeutic agents.

This guide focuses on the synthesis of this compound, a derivative featuring a primary aminoethyl side chain at the 2-position. This functional group provides a key handle for further derivatization, allowing for the exploration of new chemical space and the development of compounds with tailored biological activities.

Strategic Approach to the Synthesis

The synthesis of this compound is strategically designed as a multi-step process that ensures high yields and purity of the final product. The chosen pathway leverages a key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, which serves as a versatile precursor for introducing the desired aminoethyl functionality.

The overall synthetic strategy can be divided into three main stages:

-

Stage 1: Synthesis of the Key Intermediate: 2-(Chloromethyl)quinazolin-4(3H)-one. This stage involves the construction of the quinazolinone ring system with a reactive chloromethyl group at the 2-position.

-

Stage 2: Introduction of the Azidoethyl Moiety. This step utilizes a nucleophilic substitution reaction to replace the chloride with an azide group, which serves as a masked amine.

-

Stage 3: Reduction of the Azide to the Primary Amine. The final step involves the selective reduction of the azide to the desired primary amine, yielding the target molecule.

This approach is advantageous as it allows for the purification of intermediates at each stage, ensuring the high quality of the final compound.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

The synthesis of the key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, is achieved through the condensation of an anthranilic acid derivative with chloroacetonitrile. This reaction provides a direct and efficient route to the desired quinazolinone.[3]

Reaction Scheme:

Caption: Synthesis of the key intermediate.

Protocol:

A detailed, step-by-step methodology for this synthesis is described in the literature.[3] The procedure generally involves the reaction of an o-anthranilic acid with chloroacetonitrile in the presence of a base, such as sodium methoxide, in an anhydrous alcoholic solvent.

Table 1: Reagents and Conditions for Stage 1

| Reagent/Parameter | Role | Typical Quantity/Condition |

| o-Anthranilic Acid | Starting Material | 1 equivalent |

| Chloroacetonitrile | Reagent | 3 equivalents |

| Sodium | Base Precursor | 0.2 equivalents |

| Anhydrous Methanol | Solvent | To dissolve reactants |

| Temperature | Reaction Condition | Ambient |

| Reaction Time | Duration | ~2 hours |

Mechanism:

The reaction proceeds through the initial formation of a sodium salt of the anthranilic acid, which then acts as a nucleophile, attacking the nitrile carbon of chloroacetonitrile. This is followed by an intramolecular cyclization and tautomerization to yield the stable quinazolinone ring.

Stage 2: Synthesis of 2-(2-Azidoethyl)quinazolin-4(3H)-one

With the 2-(chloromethyl)quinazolin-4(3H)-one in hand, the next step is the introduction of the azide functionality. This is achieved via a nucleophilic substitution reaction where the chloride is displaced by the azide anion. This reaction is a common and efficient method for introducing an azide group, which serves as a precursor to the amine.

Reaction Scheme:

Caption: Introduction of the azidoethyl moiety.

Protocol:

While a specific protocol for the 2-(chloroethyl) derivative was not found, a general procedure for the reaction of a chloro-substituted quinazoline with sodium azide can be adapted.[4]

-

Dissolution: Dissolve 2-(chloromethyl)quinazolin-4(3H)-one in a suitable aprotic polar solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add an excess of sodium azide to the solution.

-

Reaction: Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Table 2: Reagents and Conditions for Stage 2

| Reagent/Parameter | Role | Typical Quantity/Condition |

| 2-(Chloromethyl)quinazolin-4(3H)-one | Starting Material | 1 equivalent |

| Sodium Azide | Nucleophile | 1.5 - 2 equivalents |

| Dimethylformamide (DMF) | Solvent | To dissolve reactants |

| Temperature | Reaction Condition | 60-80 °C |

| Reaction Time | Duration | 2-4 hours (monitor by TLC) |

Mechanism:

The reaction follows a standard SN2 mechanism, where the azide anion acts as a nucleophile and attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the azido derivative.

Stage 3: Reduction of 2-(2-Azidoethyl)quinazolin-4(3H)-one to this compound

The final step in the synthesis is the reduction of the azido group to the primary amine. The Staudinger reduction is a particularly mild and effective method for this transformation, avoiding the harsh conditions of some other reduction methods.[5][6]

Reaction Scheme:

Caption: Reduction of the azide to the primary amine.

Protocol:

The Staudinger reduction is a two-step process performed in a single pot.[6]

-

Iminophosphorane Formation: Dissolve the 2-(2-azidoethyl)quinazolin-4(3H)-one in a suitable solvent such as tetrahydrofuran (THF). Add triphenylphosphine portion-wise at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Hydrolysis: After the initial reaction is complete (cessation of gas evolution), add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.

Table 3: Reagents and Conditions for Stage 3

| Reagent/Parameter | Role | Typical Quantity/Condition |

| 2-(2-Azidoethyl)quinazolin-4(3H)-one | Starting Material | 1 equivalent |

| Triphenylphosphine | Reducing Agent | 1.1 - 1.2 equivalents |

| Tetrahydrofuran (THF) | Solvent | To dissolve reactants |

| Water | Hydrolysis Agent | Excess |

| Temperature | Reaction Condition | Room Temperature |

| Reaction Time | Duration | 1-3 hours |

Mechanism:

The Staudinger reduction proceeds via the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then loses a molecule of nitrogen gas (N2) to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide.[5][7]

Alternative Synthetic Strategies

While the proposed three-stage synthesis is a robust and reliable method, other synthetic strategies could also be explored:

-

Catalytic Hydrogenation: The reduction of the azide can also be achieved by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C).[8][9] This method is often very clean and high-yielding.

-

Direct Cyclization: A more convergent approach would involve the direct cyclization of anthranilamide with a suitable 3-aminopropanoic acid derivative. However, this may require harsher reaction conditions and could lead to lower yields.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route to this compound. By following the outlined protocols, researchers and drug development professionals can efficiently synthesize this valuable building block. The strategic use of a key chloromethyl intermediate, followed by the introduction and subsequent reduction of an azide group, provides a reliable pathway to the target molecule. The mechanistic insights provided for each step offer a deeper understanding of the chemical transformations involved, empowering scientists to adapt and optimize these procedures for the synthesis of a wide array of quinazolinone derivatives.

References

- Staudinger, H.; Meyer, J. (1919). "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine". Helvetica Chimica Acta. 2 (1): 635–646.

- Vaultier, M.; Knouzi, N.; Carrié, R. (1983). "Reduction of azides to primary amines with triphenylphosphine and water. A mild, convenient and general method". Tetrahedron Letters. 24 (8): 763–764.

- Takeuchi, H., Hagiwara, S., & Eguchi, S. (1989). A new efficient synthesis of imidazolinones and quinazolinone by intramolecular aza-Wittig reaction. Tetrahedron, 45(20), 6375-6386.

- Tian, W. Q., & Wang, Y. A. (2004). The Staudinger reaction: a mild and efficient method for the reduction of azides to amines. Journal of Organic Chemistry, 69(12), 4299-4301.

-

Staudinger reaction. Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2019). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Iranian Chemical Society, 16(1), 1-8.

- Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

- Zhang, Z., et al. (2019). Ruthenium-catalyzed enantioselective hydrogenation of quinoxalinones and quinazolinones. Organic Chemistry Frontiers, 6(10), 1599-1603.

- Li, F., et al. (2013). One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers. Organic Letters, 15(16), 4174-4177.

- Cheng, R., et al. (2013).

- Das, S., et al. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(33), 6434-6462.

- Wang, H., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.

- Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550.

- Smith, J. D. (1966). The catalytic hydrogenation of quinazoline.

- Al-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109-5127.

- Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.

- Kovalenko, S., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 411-420.

- Mphahlele, M. J., & Maluleka, M. M. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4268.

- Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2019). Synthesis of some new 2,3-disubstituted-4(3H)

- Gholampour, N., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 811-817.

- Al-Azzawi, A. M. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.

- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.

- Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(2), 209-228.

- Kumar, A., et al. (2022). Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities (1–29).

- Synthesis of 2a–c and subsequent reaction with sodium azide to afford...

- Riendeau, D., et al. (2014). Discovery of 2,3-disubstituted-quinazolin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Microsomal Prostaglandin E(2) synthase-1 Inhibitors. Journal of Medicinal Chemistry, 57(21), 8886-8901.

- Lee, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4259.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. Staudinger Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Ruthenium-catalyzed enantioselective hydrogenation of quinoxalinones and quinazolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. "The catalytic hydrogenation of quinazoline" by Kitchener Barrie Young [scholarsarchive.byu.edu]

A Technical Guide to the Physicochemical Properties of 2-(2-aminoethyl)quinazolin-4(3H)-one: A Core Scaffold for Drug Discovery

An In-depth Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth technical examination of 2-(2-aminoethyl)quinazolin-4(3H)-one, a fundamental derivative that serves as a critical building block for more complex drug candidates. Understanding the physicochemical properties of this core molecule is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document details its key properties, outlines authoritative experimental protocols for their determination, and discusses the implications of these characteristics for researchers, scientists, and drug development professionals. By synthesizing computational data with established experimental principles, this guide offers a comprehensive foundation for leveraging this scaffold in modern drug discovery programs.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered immense interest due to their diverse and potent biological activities.[2] The rigid bicyclic structure provides a versatile framework that can be functionalized at multiple positions to modulate biological activity and physicochemical properties.[3] This has led to the development of drugs with applications as anticancer (e.g., Gefitinib), anti-inflammatory, antibacterial, and antiviral agents.[1][5][6]

The subject of this guide, this compound, is a particularly valuable derivative. It incorporates a basic aminoethyl side chain at the 2-position, providing a key site for further chemical modification and a handle for interacting with biological targets. The primary amine is ionizable at physiological pH, a critical feature that profoundly influences solubility, membrane permeability, and receptor binding. Therefore, a rigorous characterization of its fundamental physicochemical properties is not merely an academic exercise but a prerequisite for rational drug design.

Core Physicochemical Properties

The ADME profile of a drug candidate is intrinsically linked to its physicochemical properties. For this compound, a combination of computational predictions and an understanding of its structural motifs provides a strong starting point for its evaluation.

Structural and Molecular Data

The foundational properties of the molecule are summarized below. These values are computationally predicted and serve as a baseline for experimental verification.[7]

| Property | Value | Significance in Drug Discovery |

| Chemical Formula | C₁₀H₁₁N₃O | Defines the elemental composition and exact mass. |

| Molecular Weight | 189.22 g/mol | Influences diffusion and permeability; values <500 Da are generally preferred for oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water) | -0.40 | Indicates the compound is hydrophilic, suggesting good aqueous solubility but potentially poor passive diffusion across lipid membranes. |

| Aqueous Solubility (logS) | -1.55 | Predicts moderate to high solubility in water, which is favorable for formulation and absorption in the GI tract. |

| Hydrogen Bond Donors | 2 (Amine NH₂, Ring NH) | The number of N-H or O-H bonds. Affects solubility and target binding. |

| Hydrogen Bond Acceptors | 3 (Carbonyl O, Ring N, Amine N) | The number of N or O atoms. Affects solubility and target binding. |

| Topological Polar Surface Area (tPSA) | 71.8 Ų | An indicator of membrane permeability. Values <140 Ų are generally associated with better cell penetration. |

| Rotatable Bonds | 2 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are often linked to better oral bioavailability. |

Chemical Structure Diagram

The structure of this compound highlights the key functional groups: the quinazolinone core, the flexible ethyl linker, and the terminal primary amine.

Caption: Chemical structure of this compound.

Authoritative Methodologies for Physicochemical Profiling

While computational tools provide valuable estimates, experimental determination is the gold standard for accurate physicochemical data. The protocols described here represent self-validating systems widely accepted in the pharmaceutical industry.

Determination of Lipophilicity (logD)

Causality: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. For an ionizable compound like this compound, the distribution coefficient (logD) is more relevant than logP because it accounts for the compound's ionization state at a specific pH. The primary amine on the side chain will be protonated at physiological pH (approx. 7.4), drastically increasing its hydrophilicity. Measuring logD at various pH values is essential.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol).

-

Pre-saturation: Saturate the n-octanol with the aqueous buffer and vice-versa by mixing for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

-

Dissolution: Accurately weigh and dissolve a sample of the compound in the pre-saturated aqueous phase to a known concentration.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Determination of Aqueous Solubility

Causality: Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility is a major hurdle in drug development.

Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is achieved.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. It is critical to use a filter that does not bind the compound.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Validation: The presence of remaining solid material at the end of the experiment confirms that a saturated solution was achieved.

Workflow for Experimental LogD Determination

The following diagram illustrates a typical workflow for determining the distribution coefficient.

Caption: Workflow for Shake-Flask logD determination.

Spectroscopic Profile

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Based on the known structure and data from similar quinazolinone derivatives, the expected spectral characteristics are as follows.[5][8][9][10]

-

¹H NMR: The spectrum would show distinct signals for the four protons on the fused benzene ring in the aromatic region (δ 7.0-8.5 ppm). The two methylene groups (-CH₂-CH₂-) of the ethyl side chain would appear as two triplets in the aliphatic region (δ 2.5-4.5 ppm). The N-H proton of the quinazolinone ring would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the δ 115-150 ppm range. The characteristic carbonyl carbon (C=O) of the quinazolinone ring would be highly deshielded, appearing downfield (δ > 160 ppm). The two aliphatic carbons of the ethyl chain would appear upfield.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the compound would readily protonate at the primary amine, yielding a strong signal for the molecular ion [M+H]⁺ at m/z 190.2.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch around 1680 cm⁻¹, N-H stretches for the amine and amide groups around 3100-3400 cm⁻¹, and C-H stretches for the aromatic ring.

Conclusion and Strategic Outlook

This compound presents a physicochemical profile of a hydrophilic, moderately soluble molecule with significant hydrogen bonding potential. Its predicted low logP and high polarity suggest that while it may have excellent aqueous solubility, its ability to passively cross lipid bilayers could be limited. This profile makes it an ideal starting point for two strategic approaches in drug discovery:

-

Targeting the Extracellular Space: The compound's properties are well-suited for interacting with targets located outside of cells or in the bloodstream.

-

Prodrug and Derivatization Strategies: The primary amine and the quinazolinone ring are ideal handles for chemical modification. Acylation or substitution of the amine can modulate its basicity and increase lipophilicity, potentially improving cell permeability and tailoring the molecule for specific intracellular targets.

This guide has established the foundational physicochemical properties and outlined the authoritative experimental frameworks necessary for the rigorous evaluation of this compound. The insights provided herein should empower research teams to make informed decisions in the design and optimization of novel therapeutics based on this privileged scaffold.

References

-

Ashish, S., et al. (2019). Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities (1–29). ResearchGate. Available at: [Link]

-

Azimi, A., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH. Available at: [Link]

-

Kim, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

-

Alagarsamy, V., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]

-

Lee, J., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available at: [Link]

-

Abdel-Aziz, A. A., et al. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]

-

Alagarsamy, V., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

-

da Silva, G. N., et al. (2022). Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. Available at: [Link]

-

Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. Available at: [Link]

-

Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Noolvi, M. N., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

-

Sharma, S., et al. (2021). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

-

Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar. Available at: [Link]

-

Pele, R., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

-

Abdel-Aziz, A. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. Available at: [Link]

-

Pele, R., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

-

Mahdavi, M., et al. (2020). Biological Activity of Quinazolinones. ResearchGate. Available at: [Link]

-

Yang, X. H., et al. (2008). 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one. National Institutes of Health. Available at: [Link]

-

El-Hashash, M. A., et al. (2011). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. Available at: [Link]

-

PubChem. 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl-. Available at: [Link]

-

Kumar, A., et al. (2016). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

-

Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. Available at: [Link]

-

PubChem. 2-Phenyl-4(3H)-Quinazolinone. Available at: [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. You are being redirected... [hit2lead.com]

- 8. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazolin-4(3H)-one Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Core Mechanisms of Action of Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one nucleus, a bicyclic heterocyclic system formed by the fusion of a pyrimidine ring with a benzene ring, is a cornerstone in the field of medicinal chemistry.[1] This scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[1][2] While specific data on the mechanism of action for 2-(2-aminoethyl)quinazolin-4(3H)-one is not extensively available in the public domain, the broader class of quinazolin-4(3H)-one derivatives has been the subject of intensive research. These investigations have revealed several key mechanisms through which these compounds exert their biological effects, particularly in the realm of oncology.

This technical guide will provide an in-depth exploration of the primary mechanisms of action associated with the quinazolin-4(3H)-one scaffold, drawing upon established research and field-proven insights. We will delve into the molecular interactions, signaling pathways, and cellular consequences of these compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action of Quinazolin-4(3H)-one Derivatives

The therapeutic potential of quinazolin-4(3H)-one derivatives stems from their ability to modulate the activity of key cellular proteins. The most extensively documented mechanisms of action include tyrosine kinase inhibition, disruption of tubulin polymerization, and multi-kinase inhibition.

Tyrosine Kinase Inhibition: Targeting Aberrant Cell Signaling

A significant number of quinazolin-4(3H)-one derivatives function as potent inhibitors of tyrosine kinases, enzymes that play a pivotal role in cell proliferation, differentiation, and survival.[3][4] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell growth and proliferation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.

Quinazolin-4(3H)-one derivatives, such as the clinically approved drugs Gefitinib and Vandetanib, are designed to be ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[3] They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the aberrant signaling cascade.[5] The quinazoline ring serves as a crucial hinge-binding moiety within the ATP-binding site.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process. Inhibition of VEGFR-2 signaling is a validated anti-angiogenic strategy in cancer therapy.

Several quinazolin-4(3H)-one derivatives have been developed as potent VEGFR-2 inhibitors.[6] Similar to EGFR inhibition, these compounds typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the VEGFR-2 kinase domain and a subsequent halt to downstream signaling events that promote endothelial cell proliferation and migration.

Below is a diagram illustrating the general mechanism of tyrosine kinase inhibition by quinazolin-4(3H)-one derivatives.

Caption: General mechanism of receptor tyrosine kinase inhibition by quinazolin-4(3H)-one derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in various cellular processes, most notably mitosis.[7] Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an effective target for anticancer drugs.

Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of tubulin polymerization.[4][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[7] This disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase and ultimately induces programmed cell death.

The following diagram outlines a typical workflow for assessing the effect of a compound on tubulin polymerization.

Caption: Experimental workflow for a tubulin polymerization assay.

Multi-Kinase Inhibition: A Broader Anti-Cancer Strategy

The complexity of cancer cell signaling often involves redundant or compensatory pathways. Therefore, inhibiting a single target may not be sufficient for a sustained therapeutic response. Multi-kinase inhibitors, which target several key kinases simultaneously, offer a promising approach to overcome this challenge.

Several quinazolin-4(3H)-one derivatives have demonstrated inhibitory activity against a panel of kinases, including cyclin-dependent kinases (CDKs), HER2, and others, in addition to EGFR and VEGFR.[5] For instance, certain derivatives have shown potent inhibition of CDK2, a key regulator of the cell cycle, and HER2, a receptor tyrosine kinase overexpressed in some breast cancers.[5] This multi-targeted approach can lead to a more profound and durable anti-proliferative effect.

Quantitative Data on Kinase Inhibition

The potency of quinazolin-4(3H)-one derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for selected quinazolin-4(3H)-one derivatives against various kinases, as reported in the literature.

| Compound Class/Example | Target Kinase | IC50 (µM) | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | CDK2 | 0.173 ± 0.012 | [5] |

| 2,3-disubstituted quinazolin-4(3H)-ones | HER2 | 0.079 ± 0.015 | [5] |

| 2,3-disubstituted quinazolin-4(3H)-ones | EGFR | Not specified | [5] |

| 2,3-disubstituted quinazolin-4(3H)-ones | VEGFR2 | Not specified | [5] |

| Quinazoline-4(3H)-one/urea hybrids | VEGFR-2 | 0.117 | [6] |

Experimental Protocols

To ensure the scientific integrity and reproducibility of findings related to the mechanism of action of quinazolin-4(3H)-one derivatives, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase.

Objective: To determine the IC50 value of a this compound derivative against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Dilute the VEGFR-2 enzyme, ATP, and substrate peptide to their final desired concentrations in kinase buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. Also, prepare a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

-

Kinase Reaction: a. To each well of a 384-well plate, add the test compound dilution, positive control, or negative control. b. Add the VEGFR-2 enzyme to each well and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: a. Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. b. Incubate for 10 minutes at room temperature to allow the signal to stabilize.

-

Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the amount of kinase activity.

-

Data Analysis: a. Normalize the data to the positive and negative controls. b. Plot the percentage of inhibition versus the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line (e.g., MCF-7).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Multi-channel pipette

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours in the incubator.

-

MTT Addition: a. Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The quinazolin-4(3H)-one scaffold represents a highly versatile and clinically significant platform for the development of novel therapeutics. While the specific mechanism of action for this compound requires further investigation, the extensive body of research on its structural analogs points towards several well-defined molecular mechanisms, primarily centered on the inhibition of key proteins involved in cell proliferation and survival. The insights and methodologies presented in this guide provide a solid foundation for future research into this promising class of compounds and their potential applications in treating a range of diseases, particularly cancer.

References

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.

- Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (N.D.). PMC - NIH.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PMC - NIH.

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH.

- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.

- Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities (1–29). (N.D.).

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-(2-Aminoethyl)quinazolin-4(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide delves into the nuanced biological landscape of a specific, yet underexplored, subclass: 2-(2-aminoethyl)quinazolin-4(3H)-one derivatives. While direct research on this particular substitution pattern is emerging, this document synthesizes findings from closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthesis, biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and the underlying mechanisms of action, offering a forward-looking perspective on their therapeutic potential.

The Quinazolinone Core: A Privileged Scaffold

The quinazolin-4(3H)-one ring system is a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrimidine ring. This arrangement confers a unique electronic and steric profile, making it an ideal framework for interacting with a diverse array of biological targets.[1] The versatility of the quinazolinone core allows for substitutions at various positions, most notably at the 2 and 3 positions, which significantly influences the compound's pharmacological profile.[1] Structure-activity relationship (SAR) studies have consistently shown that the nature and placement of substituents on both the benzene and pyrimidine rings are critical determinants of biological activity.[2]

Synthesis of 2-(Aminoalkyl)quinazolin-4(3H)-one Derivatives

The synthesis of quinazolin-4(3H)-one derivatives can be achieved through several established routes. A common and versatile method involves the condensation of an anthranilamide with an appropriate aldehyde or carboxylic acid derivative.[3][4] For the synthesis of 2-substituted quinazolin-4(3H)-ones, the reaction of 2-aminobenzamide with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO) is a frequently employed strategy.[5]

While specific protocols for this compound are not extensively detailed in the current literature, analogous syntheses of 3-(aminoethyl)-substituted quinazolinones provide a valuable blueprint. For instance, the synthesis of 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives involves a multi-step process starting from phthalimide and methyl vinyl ketone to generate a primary amine, which is then reacted with a benzoxazinone to yield the final quinazolinone product.[6] This highlights a general strategy where a protected aminoethyl-containing intermediate is coupled with a suitable quinazolinone precursor.

A general synthetic workflow for obtaining 2-(aminoalkyl)quinazolin-4(3H)-ones can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of 2-(aminoalkyl)quinazolin-4(3H)-one derivatives.

Experimental Protocol: General Synthesis of 2-Substituted Quinazolin-4(3H)-ones

The following is a generalized protocol based on the condensation of 2-aminobenzamide with an aldehyde, which can be adapted for the synthesis of 2-(aminoalkyl) derivatives by using a protected amino-aldehyde.

Materials:

-

2-Aminobenzamide

-

Substituted aldehyde (e.g., a protected amino-aldehyde)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1.2 equivalents) in DMSO.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration and wash it with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 2-substituted quinazolin-4(3H)-one.[5]

-

If a protecting group is used for the amino functionality, a subsequent deprotection step under appropriate conditions (e.g., acid or base hydrolysis) would be necessary to yield the final this compound derivative.

Biological Activities and Therapeutic Potential

The quinazolinone scaffold is associated with a wide array of biological activities. The introduction of an aminoethyl side chain, particularly at the 2-position, is anticipated to modulate these activities by influencing factors such as solubility, basicity, and the potential for additional hydrogen bonding interactions with biological targets.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents.[2] Several clinically approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as tyrosine kinase inhibitors.[4] The anticancer mechanisms of quinazolinones are diverse and include the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[7]

Derivatives with substitutions at the 2-position have demonstrated significant cytotoxic effects against various cancer cell lines.[5][7] For instance, certain 2-substituted quinazolin-4(3H)-ones have shown potent activity against leukemia cell lines, with some compounds exhibiting IC50 values below 5 µM.[5] The presence of an aminoalkyl side chain can enhance the interaction with the hinge region of kinases, a common target for this class of compounds.[8]

Signaling Pathway Implicated in Anticancer Activity:

Caption: Inhibition of tyrosine kinase signaling by 2-(aminoalkyl)quinazolin-4(3H)-one derivatives.

Antimicrobial Activity

The quinazolinone nucleus is a key pharmacophore in the development of novel antimicrobial agents.[9] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[10][11] Structure-activity relationship studies indicate that substitutions at the 2 and 3-positions are crucial for antimicrobial efficacy.[9] The presence of a halogen atom at the 6 or 8-position can also enhance activity.[9]

While direct data on 2-(2-aminoethyl) derivatives is scarce, related 3-substituted analogues have been synthesized and evaluated. For example, a series of 2-methyl-3-substituted quinazolin-4(3H)-ones demonstrated significant antibacterial and analgesic activities.[12] The aminoethyl group, with its basic nitrogen, could potentially enhance antimicrobial activity by interacting with the negatively charged components of microbial cell walls or by chelating essential metal ions.

Data on Antimicrobial Activity of Quinazolinone Derivatives:

| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Potent activity | [11] |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Escherichia coli | Significant activity | [11] |

| 2-Methyl-3-substituted quinazolin-4(3H)-ones | Gram-positive & Gram-negative bacteria | Significant activity | [12] |

Anti-inflammatory Activity

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties.[10] The mechanism of action is often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[13]

The substitution pattern on the quinazolinone ring plays a significant role in its anti-inflammatory potential. For instance, certain 2,3,6-trisubstituted quinazolinones have shown potent anti-inflammatory and analgesic effects, with some derivatives exhibiting minimal ulcerogenic side effects.[11] The introduction of an aminoethyl group could modulate the anti-inflammatory profile by influencing the compound's interaction with the active sites of inflammatory enzymes.

Anticonvulsant Activity

The central nervous system (CNS) activity of quinazolinones, particularly their anticonvulsant effects, has been a subject of interest since the discovery of methaqualone.[10] Research has focused on developing new quinazolinone-based anticonvulsants with improved safety profiles. The mechanism of action is thought to involve the modulation of GABAergic neurotransmission.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the extensive biological activities of the broader quinazolinone class, it is highly probable that these derivatives will exhibit significant therapeutic potential. The presence of a primary amino group on the ethyl side chain at the 2-position offers a key point for further structural modifications, allowing for the generation of extensive libraries for high-throughput screening.

Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound derivatives. Key areas of investigation should include:

-

Systematic SAR studies: To understand the influence of substituents on the benzene ring and modifications of the aminoethyl side chain on various biological activities.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety profiling: To assess the therapeutic potential and toxicological profile of lead compounds in relevant animal models.

References

- Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 103, 1-12.

- Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Krämer, A., Schols, D., Knapp, S., De Jonghe, S., & Kostakis, I. K. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

- de Oliveira, R. B., de Lima, D. P., da Silva, A. C. G., de Almeida, J. F., de Souza, A. C. B., de Oliveira, A. P., ... & de Fátima, Â. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 30(8), 1-17.

- Lee, J. Y., Lee, H. J., Kim, S. Y., Park, J. H., Kim, J. A., Lee, Y. S., ... & Kim, J. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4 (3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. Bioorganic & Medicinal Chemistry Letters, 39, 127885.

- Makarov, V., Riabova, O., Granik, V., Schmalz, H. G., & Sudarikov, A. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)

- Abdel Gawad, N. M., Georgey, H. H., Youssef, R. M., & El-Sayed, N. A. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4 (3H)-ones and 4, 6-disubstituted-1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European journal of medicinal chemistry, 45(12), 6058-6067.

- Hassan, A. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistryOpen, 12(5), e202200213.

- Al-Suwaidan, I. A., Alanazi, A. M., El-Azab, A. S., & Abdel-Aziz, A. A. M. (2015). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 20(10), 17864-17915.

- Lee, E. S., Son, J. K., Na, Y. H., & Jahng, Y. (2004). Synthesis and biological properties of selected 2-aryl-4 (3H)-quinazolinones.

- Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Krämer, A., Schols, D., ... & Kostakis, I. K. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

- Al-Otaibi, J. S., El-Gazzar, A. R. B. A., & Al-Otaibi, A. M. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-263.

- Kerdphon, S., Rungrotmongkol, T., Deeying, J., Yotphan, S., & Hannongbua, S. (2018).

- Al-Salem, H. S., El-Dahmy, R. M., & Abdel-Aziz, M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978.

- Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014.

- Karelou, M., Kampasis, D., Kalampaliki, A. D., Persoons, L., Krämer, A., Schols, D., ... & Kostakis, I. K. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4 (3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.

- Kumar, A., Kumar, S., & Kumar, V. (2021). Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4 (3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities (1–29). Journal of Molecular Structure, 1225, 129201.

- Alam, M. S., Ali, S., & Siddiqui, N. (2011). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. European journal of medicinal chemistry, 46(9), 3989-3996.

- Samotrueva, M. A., Ozerov, A. A., Novikova, M. V., Ozerov, A. A., & Ozerov, A. A. (2021). Antimicrobial activity study of new quinazolin-4 (3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology, 9(3), 209-218.

- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 123-128.

- Kumar, A., Kumar, S., & Kumar, V. (2021). Quinazolin-4 (3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 26(11), 3237.

- Khodarahmi, G. A., Rahmani Khajouei, M., Hakimelahi, G. H., Abedi, D., Jafari, E., & Hassanzadeh, F. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 20(1), 1-13.

- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2017). Antimicrobial Activity of New 2-Thioxo-benzo [g] quinazolin-4 (3H)-one Derivatives. Medicinal chemistry, 13(2), 177-185.

- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4 (3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 10555-10575.

- Al-Majidi, S. M., & Al-Juboori, A. M. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]

- 4. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-aminoethyl)quinazolin-4(3H)-one: A Comprehensive Technical Guide

Abstract: This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of 2-(2-aminoethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives are recognized for a wide array of biological activities, making their precise structural elucidation paramount for research and quality control.[1] This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. By integrating data from these orthogonal techniques, researchers can achieve definitive confirmation of the compound's identity, purity, and structural integrity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and workflow validation.

Introduction: The Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] Compounds bearing this moiety have demonstrated potential as anticancer, anti-inflammatory, and antiviral agents.[3][4] The biological activity is intimately linked to the nature and position of substituents on the bicyclic ring system. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement for meaningful pharmacological studies.

Molecular Structure and Atom Numbering

A clear atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with a conventional numbering scheme that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed structural map can be constructed.

Protocol: NMR Sample Preparation and Acquisition

A validated protocol ensures reproducibility and data quality.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for quinazolinone derivatives as it solubilizes polar compounds and its residual proton peak does not typically overlap with key signals.[5]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[6]

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

| Predicted Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| H3 (N-H) | ~12.0 - 12.6 | Broad Singlet | 1H | The lactam N-H proton is highly deshielded due to the influence of the adjacent carbonyl group and its participation in hydrogen bonding. Similar quinazolinones in DMSO-d₆ show this proton well downfield.[5] |

| H5 | ~8.1 - 8.2 | Doublet (d) | 1H | This aromatic proton is deshielded by the anisotropic effect of the adjacent carbonyl group (C4). It is expected to couple with H6. |

| H7 | ~7.8 - 7.9 | Triplet (t) | 1H | This proton is in a standard aromatic environment and will show coupling to both H6 and H8. |

| H6 | ~7.5 - 7.6 | Triplet (t) | 1H | This aromatic proton will exhibit coupling to its neighbors, H5 and H7. |

| H8 | ~7.7 - 7.8 | Doublet (d) | 1H | This aromatic proton is adjacent to the ring-junction carbon and couples with H7. Its chemical shift is similar to other aromatic protons in the ring.[5] |

| H1' (-CH₂-) | ~3.0 - 3.2 | Triplet (t) | 2H | These methylene protons are adjacent to the electron-withdrawing quinazolinone ring at C2, causing a downfield shift. They will be split into a triplet by the neighboring H2' protons. |

| H2' (-CH₂-) | ~2.8 - 3.0 | Triplet (t) | 2H | These methylene protons are adjacent to the amino group. They are expected to be slightly more shielded (upfield) than H1'. They will be split into a triplet by the H1' protons. |

| -NH₂ | ~2.5 - 3.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Signal (Carbon) | Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C4 (Carbonyl) | ~162 - 164 | The lactam carbonyl carbon is characteristically found in this downfield region. For 2-phenylquinazolin-4(3H)-one, this peak is observed at δ 162.7.[5] |

| C2 | ~152 - 154 | This carbon is part of an imine-like C=N bond within the heterocyclic ring, resulting in a significant downfield shift. |

| C8a | ~149 - 150 | This is a quaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom, placing it downfield.[5] |

| C7 | ~134 - 136 | Aromatic CH carbon. The chemical shifts for the benzene ring carbons are expected to be in the typical aromatic region. |

| C5 | ~127 - 128 | Aromatic CH carbon. |

| C6 | ~126 - 127 | Aromatic CH carbon. |

| C8 | ~126 - 127 | Aromatic CH carbon. |

| C4a | ~121 - 122 | This quaternary aromatic carbon is shielded relative to C8a.[5] |

| C1' (-CH₂-) | ~40 - 45 | Aliphatic carbon attached to the electron-withdrawing quinazolinone ring. |

| C2' (-CH₂-) | ~38 - 42 | Aliphatic carbon attached to the nitrogen of the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol: IR Spectrum Acquisition

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.[7]

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups in this compound.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400 - 3200 | N-H Stretch (multiple bands) | Amine (-NH₂) and Lactam (N-H) | The primary amine will show two characteristic stretching bands (symmetric and asymmetric). The lactam N-H stretch will also appear in this region, often as a broad band due to hydrogen bonding. |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | This absorption confirms the presence of the benzene ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | These bands correspond to the stretching vibrations of the two -CH₂- groups in the ethyl side chain. |

| ~1680 - 1660 | C=O Stretch | Lactam Carbonyl | A strong, sharp absorption band in this region is a hallmark of the quinazolinone core, confirming the presence of the C4 carbonyl group. |

| ~1615 - 1580 | C=N and C=C Stretch | Imine and Aromatic Ring | The stretching vibrations of the C=N bond in the pyrimidine ring and the C=C bonds of the benzene ring typically appear as strong bands in this region.[3] |

| ~1500 - 1450 | C=C Stretch | Aromatic Ring | Additional characteristic skeletal vibrations of the aromatic ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound. It typically produces a protonated molecule, [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of this compound is C₁₀H₁₁N₃O, with a monoisotopic mass of 189.0902 g/mol .

-

Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 190.0980 .

-

Fragmentation Pathway: The energetically unstable molecular ion can fragment in predictable ways. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common pathway for amines.[8] The stability of the quinazolinone ring means that fragmentation will likely occur on the ethylamino side chain.

Caption: Plausible ESI-MS fragmentation pathway for this compound.

Key Predicted Fragments:

-

m/z 173: This fragment corresponds to the loss of ammonia (NH₃, 17 Da) from the [M+H]⁺ ion.

-

m/z 159: This significant fragment likely arises from the cleavage of the C1'-C2' bond, resulting in a stable quinazolinone-methyl cation. This is a classic alpha-cleavage pathway for an ethylamine side chain.[8]

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. A scientifically sound structural confirmation is achieved when each piece of data corroborates the others, as outlined in the workflow below.

Caption: Workflow for integrated spectroscopic analysis.

By following this guide, a researcher can confidently establish the identity and purity of this compound. The ¹H and ¹³C NMR data will define the precise carbon-hydrogen skeleton and connectivity. The IR spectrum will provide rapid confirmation of essential functional groups like the lactam carbonyl and the primary amine. Finally, mass spectrometry will confirm the molecular weight and support the proposed structure through predictable fragmentation patterns. Together, these techniques form a robust, self-validating system for the complete characterization of this important molecule.

References

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

-

3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one. (2008). NIH. Available at: [Link]

-

A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. Available at: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2014). PMC. Available at: [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (2012). Der Pharma Chemica. Available at: [Link]

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation for the Synthesis of Quinazolinones". Royal Society of Chemistry. Available at: [Link]

-

Fragmentation. (2022). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

in silico prediction of 2-(2-aminoethyl)quinazolin-4(3H)-one bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 2-(2-aminoethyl)quinazolin-4(3H)-one Bioactivity

Abstract